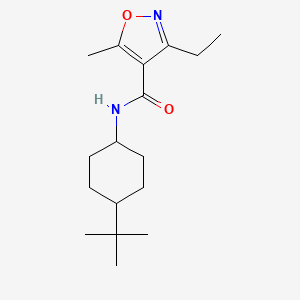![molecular formula C16H13BrCl2N2O5 B4877337 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate](/img/structure/B4877337.png)
2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate
Overview
Description
2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate, also known as BRD0705, is a chemical compound with potential therapeutic applications in the field of cancer research. This compound belongs to the class of small molecule inhibitors that target bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in regulating gene expression in cancer cells.
Mechanism of Action
2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate targets the bromodomain and extra-terminal domain (BET) proteins, which bind to acetylated histones and regulate gene expression. BET proteins are overexpressed in many types of cancer, and their inhibition has emerged as a promising therapeutic strategy. 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenic gene expression and the induction of apoptosis in cancer cells. 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate also exhibits selectivity for BET proteins, with minimal off-target effects.
Biochemical and Physiological Effects:
2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate has been shown to exhibit potent anti-tumor activity in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors. 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate has also been shown to induce apoptosis in cancer cells, leading to the downregulation of oncogenic gene expression. In addition, 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate has been shown to exhibit selectivity for BET proteins, with minimal off-target effects. 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate has several advantages for lab experiments, including its potent anti-tumor activity, selectivity for BET proteins, and well-tolerated profile. However, there are also several limitations to using 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate in lab experiments. First, the synthesis of 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate is complex and time-consuming, making it difficult to produce large quantities of the compound. Second, the mechanism of action of 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate is not fully understood, and further research is needed to elucidate the molecular pathways involved. Finally, the efficacy of 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate may vary depending on the type of cancer being studied, and further research is needed to determine its optimal therapeutic applications.
Future Directions
There are several future directions for the research and development of 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate. First, further studies are needed to elucidate the molecular pathways involved in the mechanism of action of 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate. Second, the efficacy of 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate in combination with other anti-cancer agents should be investigated. Third, the optimal therapeutic applications of 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate should be determined, based on the type of cancer being studied. Fourth, the synthesis of 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate should be optimized to yield higher purity and higher yield, making it more suitable for large-scale production. Finally, the safety and efficacy of 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate should be evaluated in clinical trials, to determine its potential as a therapeutic agent in cancer patients.
Scientific Research Applications
2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate has been extensively studied for its potential applications in cancer research. BET proteins play a critical role in the regulation of gene expression in cancer cells, and targeting these proteins with small molecule inhibitors has emerged as a promising therapeutic strategy. 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate has been shown to inhibit the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenic gene expression and the induction of apoptosis in cancer cells. 2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate has also been shown to exhibit potent anti-tumor activity in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.
properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)carbonylamino]ethyl N-(4-bromophenyl)-N-hydroxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O5/c17-10-1-4-12(5-2-10)21(24)16(23)25-8-7-20-15(22)26-14-6-3-11(18)9-13(14)19/h1-6,9,24H,7-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOINXQRQBTTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C(=O)OCCNC(=O)OC2=C(C=C(C=C2)Cl)Cl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)
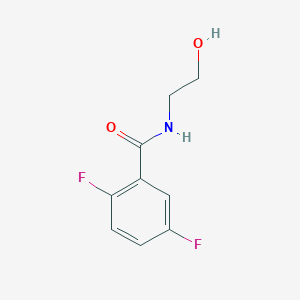
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)
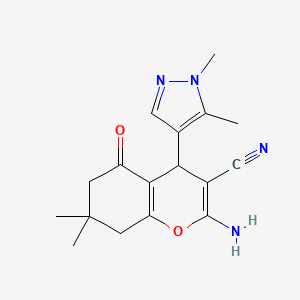
![3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4877293.png)
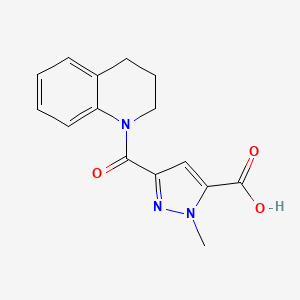
![1-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877300.png)
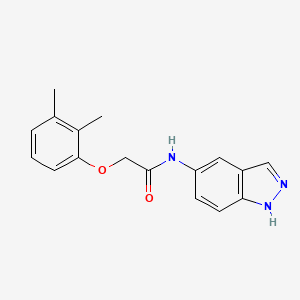

![1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4877328.png)
![N-benzyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4877345.png)

![methyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4877349.png)
